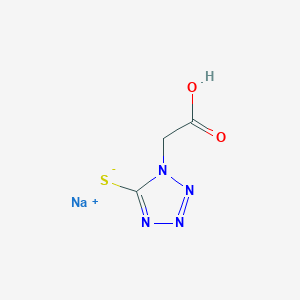
sodium;1-(carboxymethyl)tetrazole-5-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;1-(carboxymethyl)tetrazole-5-thiolate is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a carboxymethyl group and a thiolate group attached to the tetrazole ring. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1-(carboxymethyl)tetrazole-5-thiolate typically involves the reaction of primary amines with orthocarboxylic acid esters and sodium azide. This reaction is catalyzed by various agents such as metallic triflates or imidazolium ionic liquids . Another common method involves the 1,3-dipolar cycloaddition of nitriles using sodium azide in the presence of catalysts like aluminum chloride, boron trifluoride etherate, or zinc oxide . These reactions are often carried out under mild conditions, making them efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted methods or heterogeneous catalysts. Microwave-assisted synthesis allows for rapid and efficient conversion of nitriles to tetrazoles in solvents like dimethylformamide . Heterogeneous catalysts, such as nickel oxide nanoparticles, are also employed to facilitate the reaction, offering advantages like easy recovery and reuse of the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;1-(carboxymethyl)tetrazole-5-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolate group to a thiol or further to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions, ensuring high yields and minimal by-products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted tetrazoles. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Sodium;1-(carboxymethyl)tetrazole-5-thiolate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium;1-(carboxymethyl)tetrazole-5-thiolate involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds . The thiolate group can form strong bonds with metal ions, making the compound an effective ligand in coordination chemistry . Additionally, the compound’s high nitrogen content contributes to its stability and reactivity in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Tetrazole: The parent compound of tetrazole derivatives, known for its stability and high nitrogen content.
5-Substituted 1H-Tetrazoles: These compounds have various substituents at the 5-position of the tetrazole ring, offering diverse chemical and biological properties.
Tetrazole-5-carboxylate: A derivative with a carboxylate group at the 5-position, used in coordination chemistry and as a bioisostere.
Uniqueness
Sodium;1-(carboxymethyl)tetrazole-5-thiolate is unique due to the presence of both a carboxymethyl group and a thiolate group on the tetrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Eigenschaften
IUPAC Name |
sodium;1-(carboxymethyl)tetrazole-5-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2S.Na/c8-2(9)1-7-3(10)4-5-6-7;/h1H2,(H,8,9)(H,4,6,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPBCGYUKKDAHP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=NN=N1)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)N1C(=NN=N1)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N4NaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














